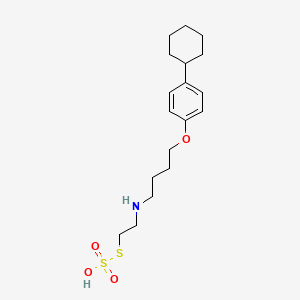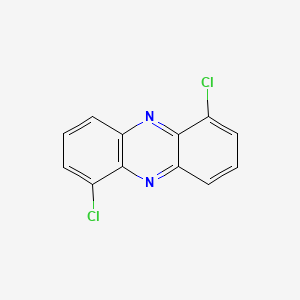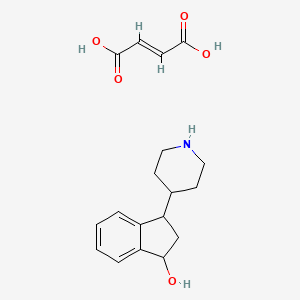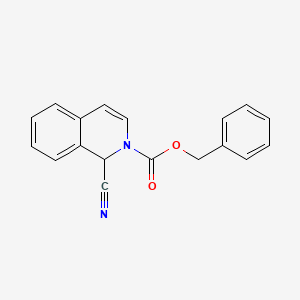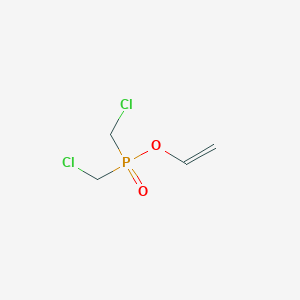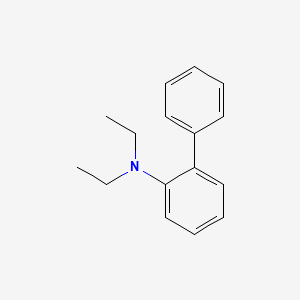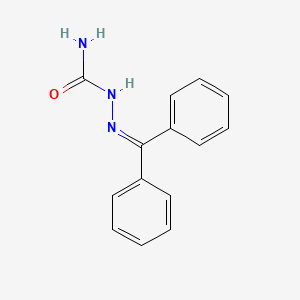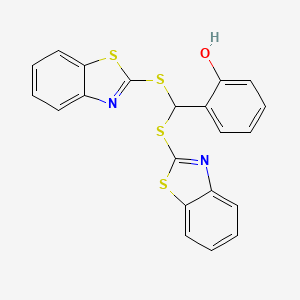
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol is a complex organic compound that features a phenol group bonded to a bis(benzothiazol-2-ylthio)methyl moiety. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, making them highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol typically involves the following steps:
Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Thioether Formation: The next step involves the formation of the thioether linkage.
Phenol Attachment: Finally, the phenol group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. Common industrial techniques include microwave irradiation and one-pot multicomponent reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells.
Comparación Con Compuestos Similares
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol can be compared with other benzothiazole derivatives:
Similar Compounds: 2-((Benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole, 2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside.
Uniqueness: The presence of the bis(benzothiazol-2-ylthio)methyl moiety makes it more reactive and versatile compared to other benzothiazole derivatives.
Propiedades
Número CAS |
6295-75-6 |
|---|---|
Fórmula molecular |
C21H14N2OS4 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2-[bis(1,3-benzothiazol-2-ylsulfanyl)methyl]phenol |
InChI |
InChI=1S/C21H14N2OS4/c24-16-10-4-1-7-13(16)19(27-20-22-14-8-2-5-11-17(14)25-20)28-21-23-15-9-3-6-12-18(15)26-21/h1-12,19,24H |
Clave InChI |
FCSJSKBERJLLHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


